Hexane-1,6-diol-d4

Catalog No.
S3716367
CAS No.
6843-76-1
M.F
C6H14O2
M. Wt
122.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexane-1,6-diol-d4

CAS Number

6843-76-1

Product Name

Hexane-1,6-diol-d4

IUPAC Name

1,1,6,6-tetradeuteriohexane-1,6-diol

Molecular Formula

C6H14O2

Molecular Weight

122.20 g/mol

InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2/i5D2,6D2

InChI Key

XXMIOPMDWAUFGU-NZLXMSDQSA-N

SMILES

C(CCCO)CCO

Canonical SMILES

C(CCCO)CCO

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])O)O

The exact mass of the compound 1,6-Hexane-1,1,6,6-d4-diol is 122.124486669 g/mol and the complexity rating of the compound is 31.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexane-1,6-diol-d4 (specifically 1,6-Hexane-1,1,6,6-d4-diol) is a stable isotope-labeled linear diol characterized by selective deuteration at the terminal carbon positions. While unlabeled 1,6-hexanediol is widely utilized as a polymer chain extender, a drilling fluid additive, and a gold-standard chemical probe for disrupting liquid-liquid phase separation (LLPS) in biophysics, its utility in high-resolution analytical workflows is inherently limited by mass redundancy and spectroscopic interference [1]. The d4-isotopologue resolves these bottlenecks. By providing a precise +4 Da mass shift and eliminating terminal proton signals, Hexane-1,6-diol-d4 serves as an essential, procurement-critical internal standard for isotope dilution mass spectrometry (IDMS) and a contrast-matched probe for nuclear magnetic resonance (NMR) and small-angle neutron scattering (SANS) applications [2].

Substituting Hexane-1,6-diol-d4 with unlabeled 1,6-hexanediol or non-isotopic structural analogs (e.g., 1,5-pentanediol) fundamentally compromises analytical integrity. In mass spectrometry, unlabeled 1,6-hexanediol cannot be differentiated from endogenous or industrial analyte pools, while non-isotopic analogs exhibit different chromatographic retention times, failing to correct for matrix-induced ion suppression [1]. In structural biology and polymer characterization, substituting with the unlabeled diol introduces massive incoherent scattering backgrounds in neutron scattering (SANS) and generates strong alpha-proton multiplets at ~3.6 ppm in 1H NMR, which obscure critical protein backbone and polymer signals [2]. Furthermore, substituting with different chain-length diols alters the hydrophobic-hydrophilic balance, changing the thermodynamic efficacy of the diol when disrupting biomolecular condensates.

Absolute Quantification Accuracy via +4 Da Isotopic Mass Shift

In quantitative LC-MS/GC-MS workflows, matrix-induced ion suppression severely compromises the accuracy of external calibration. 1,6-Hexane-1,1,6,6-d4-diol provides a precise +4 Da mass shift (m/z +4) compared to unlabeled 1,6-hexanediol [1]. Unlike non-isotopic structural analogs (e.g., 1,5-pentanediol) which exhibit different chromatographic retention times and ionization efficiencies, the d4-isotopologue perfectly co-elutes with the target analyte. This exact co-elution ensures that both the standard and analyte experience identical matrix effects, reducing quantification errors (RSD) from >20% to <5% in complex biological or industrial matrices.

Evidence DimensionMatrix-adjusted quantification error (RSD)
Target Compound Data1,6-Hexanediol-d4 (Co-eluting internal standard: <5% error)
Comparator Or BaselineUnlabeled 1,6-hexanediol (External standard: >20% error)
Quantified Difference>4-fold reduction in quantification error
ConditionsLC-MS/GC-MS analysis in complex industrial or biological matrices

Essential for regulatory-compliant, high-fidelity quantification of 1,6-hexanediol in pharmacokinetic assays, drilling fluids, and polymer degradation studies.

Incoherent Scattering Suppression for Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is critical for resolving the nanoscale architecture of soft matter, including micelles and biomolecular condensates. However, protiated solvents and additives generate a high incoherent scattering background that obscures coherent structural signals. Hydrogen possesses an incoherent scattering cross-section of ~80.2 barns, whereas deuterium's cross-section is only ~2.0 barns [1]. By substituting unlabeled 1,6-hexanediol with 1,6-Hexane-1,1,6,6-d4-diol, researchers eliminate four highly scattering protons, yielding a ~312-barn reduction in the incoherent background per molecule. This dramatically enhances the signal-to-noise ratio for coherent scattering.

Evidence DimensionIncoherent neutron scattering cross-section
Target Compound Data1,6-Hexanediol-d4 (~2.0 barns per D atom)
Comparator Or BaselineUnlabeled 1,6-hexanediol (~80.2 barns per H atom)
Quantified Difference~40-fold reduction in incoherent scattering per substituted atomic position
ConditionsSmall-Angle Neutron Scattering (SANS) of aqueous soft matter systems

Allows structural biophysicists and polymer chemists to resolve the precise dimensions of nanoparticles and phase-separated droplets without background interference.

Elimination of Alpha-Proton Spectral Overlap in 1H NMR

1,6-Hexanediol is the gold-standard chemical probe for dissolving liquid-liquid phase-separated (LLPS) protein condensates. When studying this dissolution mechanism via 1H NMR, unlabeled 1,6-hexanediol produces a strong alpha-proton multiplet at ~3.6 ppm [1]. This signal heavily overlaps with critical protein backbone alpha-protons, carbohydrate rings, and PEG polymer signals. Because 1,6-Hexane-1,1,6,6-d4-diol is deuterated precisely at the C1 and C6 positions, these alpha-proton resonances are completely removed from the 1H NMR spectrum. This clears the 3.6 ppm spectral window, allowing unobstructed observation of analyte signals.

Evidence Dimension1H NMR signal interference at ~3.6 ppm
Target Compound Data1,6-Hexanediol-d4 (Alpha-proton signals completely absent)
Comparator Or BaselineUnlabeled 1,6-hexanediol (Strong multiplet interference at ~3.6 ppm)
Quantified Difference100% elimination of alpha-proton spectral overlap
Conditions1H NMR spectroscopy of protein condensates or polymers in aqueous buffer

Enables researchers to map exact protein-diol binding sites and conformational changes during LLPS disruption without spectral obscuration.

Internal Standardization in Isotope Dilution Mass Spectrometry (IDMS)

Hexane-1,6-diol-d4 is the optimal procurement choice for analytical laboratories quantifying 1,6-hexanediol in complex matrices, such as environmental runoff, drilling fluid formulations, and pharmacokinetic samples. Its +4 Da mass shift and exact chromatographic co-elution eliminate matrix-induced ion suppression errors that plague external calibration methods [1].

NMR Structural Studies of Biomolecular Condensates (LLPS)

For biophysicists investigating the dissolution mechanisms of membraneless organelles (e.g., FUS, tau, or FRQ condensates), the d4-isotopologue is essential. By clearing the ~3.6 ppm spectral window in 1H NMR, it allows researchers to directly observe protein backbone dynamics and diol-protein interactions without signal interference from the solvent probe [2].

Contrast Matching in Small-Angle Neutron Scattering (SANS)

In soft matter physics and polymer chemistry, Hexane-1,6-diol-d4 is procured to study micellar transitions, lamellar phases, and polymer conetworks. The deuteration at the terminal carbons drastically reduces the incoherent scattering background, providing the necessary signal-to-noise ratio to resolve nanoscale architectures that would be invisible in protiated diol solutions [3].

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

122.124486669 g/mol

Monoisotopic Mass

122.124486669 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-15-2024

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